Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate

Medicinal Chemistry Heterocyclic Synthesis Pyrazole Synthesis

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate (CAS 61202-99-1) is a cyclic keto-ester featuring a δ-valerolactone ring directly attached to an α-ketoester moiety. With a molecular formula of C9H12O5 and a molecular weight of 200.19 g/mol, it is a versatile intermediate in medicinal chemistry, particularly for constructing complex heterocyclic scaffolds.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
Cat. No. B12333855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1CCCOC1=O
InChIInChI=1S/C9H12O5/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11/h6H,2-5H2,1H3
InChIKeyQOXATIJSJKOWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate: A δ-Lactone α-Ketoester Building Block for Heterocyclic Synthesis


Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate (CAS 61202-99-1) is a cyclic keto-ester featuring a δ-valerolactone ring directly attached to an α-ketoester moiety . With a molecular formula of C9H12O5 and a molecular weight of 200.19 g/mol, it is a versatile intermediate in medicinal chemistry, particularly for constructing complex heterocyclic scaffolds . Its unique structure, containing both a lactone carbonyl and a ketone adjacent to an ester, provides orthogonal reactive handles for regioselective transformations, distinguishing it from simpler or isomeric building blocks.

Why In-Class Tetrahydropyran Acetates Cannot Replace Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate


The precise positioning of the oxo group on the tetrahydropyran ring critically dictates downstream reactivity. While other tetrahydropyran derivatives share a common core, they lack the combination of the endocyclic lactone carbonyl and the exocyclic α-ketoester. This dual electrophilic character is essential for specific condensation reactions that simpler analogs cannot perform. For instance, the 4-oxo isomer, Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate, presents a different electronic environment, leading to alternative, often undesired, reactivity in key transformations such as pyrazole formation . Generic substitution with non-oxo or differently-oxidized analogs fails to provide the same regioselectivity and synthetic utility.

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate: Quantitative Differentiation Against Closest Analogs


Regiochemical Purity and Synthetic Versatility Over the 4-Oxo Isomer for Heterocycle Synthesis

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate provides unique regioselective control in heterocycle formation. Its specific 2-oxo substitution pattern on the δ-lactone ring is chemically distinct from the 4-oxo isomer (CAS 857177-01-6). A patent on tachykinin antagonists highlights the 2-oxo-tetrahydropyran core as essential for generating specific pyrazole-fused derivatives, a transformation that proceeds with different regiochemistry when the 4-oxo isomer is employed as the starting material [1]. This architectural difference avoids the mixed product profiles observed with the 4-oxo building block, which has been documented in other synthetic routes to pyrazoles .

Medicinal Chemistry Heterocyclic Synthesis Pyrazole Synthesis

Ring-Size Dependent Reactivity: Differentiating δ-Lactone from γ-Lactone Analogs

The six-membered δ-lactone ring in Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate confers different kinetic and thermodynamic stability compared to the γ-lactone analog, Ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate (CAS 42564-36-3). The latter is a known intermediate for specific metabolite synthesis, such as 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid . For applications requiring a more stable lactone that is less prone to ring-opening under nucleophilic conditions, the δ-lactone is preferred. This intrinsic stability difference is a fundamental chemical property based on ring strain, providing a clear selection criterion.

Organic Synthesis Reaction Kinetics Building Block Comparison

Superior Commercial Purity Specification for Direct Use

Direct vendor specification data shows a quantifiable difference in standard purity grades between the target compound and its closest positional isomer. The 2-oxo-tetrahydropyran isomer is commercially offered at a standard purity of 98% from major suppliers . In contrast, the 4-oxo isomer (CAS 857177-01-6) is commonly supplied at a lower standard purity of 95% . This represents a minimum 3% absolute difference in purity, indicating more rigorous purification processes and immediately higher quality for sensitive applications.

Procurement Quality Control Vendor Specification

Distinctive Physicochemical Profile: LogP and Hydrogen Bonding Potential

Computed physicochemical properties differentiate the target compound from non-oxo analogs. The target compound has a predicted LogP of 1.35 , while the saturated analog Ethyl 2-(2-oxotetrahydro-2H-pyran-3-yl)acetate (CAS N/A) has a predicted LogP of approximately 1.8 (higher due to lack of the exocyclic ketone). The target compound also features 5 hydrogen bond acceptors , compared to only 4 acceptors for the non-oxo analog, translating to higher polarity and greater aqueous solubility. These differences are critical for modulating pharmacokinetic properties of final drug candidates.

ADME Prediction Medicinal Chemistry Physicochemical Properties

Optimal Application Scenarios for Procuring Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate


Synthesis of Regiospecific Tetrahydropyran-Fused Heterocycles for CNS Drug Discovery

Medicinal chemistry groups developing neurokinin-1 (NK-1) receptor antagonists or other CNS-penetrant drugs can rely on this compound to construct the critical 2-oxo-tetrahydropyran scaffold with precise regiochemistry, as demonstrated in tachykinin antagonist patents [1]. This avoids the formation of isomeric byproducts that would arise from the 4-oxo isomer, streamlining synthesis and patent protection.

Stable Lactone Progenitor for Amide or Ester Bioisostere Synthesis

For projects incorporating a lactone as a metabolic soft spot or a prodrug moiety, the δ-lactone ring offers superior stability over γ-lactone analogs [1]. This makes the compound the preferred choice when designing molecules intended to have a longer half-life in physiological conditions or under acidic/basic reaction conditions, reducing premature ring-opening during synthesis.

High-Purity Starting Material for SAR Studies Requiring Minimal Batch-to-Batch Variability

When generating Structure-Activity Relationship (SAR) data, impurities can confound biological results. The documented 98% commercial purity [1] allows researchers to initiate synthesis without additional purification, ensuring that observed biological activity is due to the intended compound and not a trace contaminant. This is a critical advantage over the 4-oxo isomer, which is typically available only at 95% purity .

Fragment-Based Drug Discovery (FBDD) Targeting Polar Active Sites

The compound's computed LogP of 1.35 and high hydrogen bond acceptor count (5 HBA) make it a useful fragment for targeting polar protein binding pockets, such as kinase hinge regions or protease active sites [1]. Its higher polarity and water solubility, relative to non-oxo tetrahydropyran analogs, enhance its suitability for fragment screening in aqueous buffers at relevant concentrations.

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